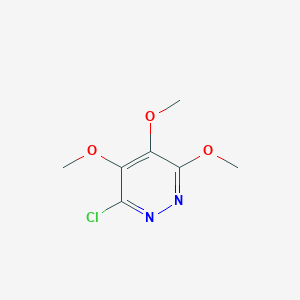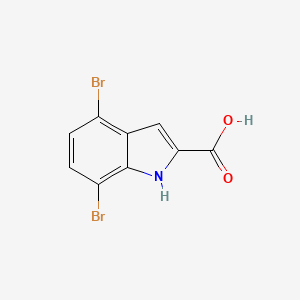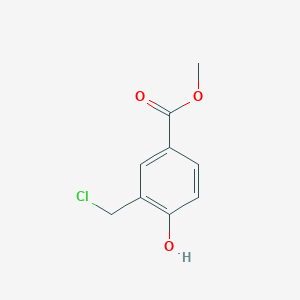
Methyl 3-(chloromethyl)-4-hydroxybenzoate
Overview
Description
“Methyl 3-(chloromethyl)-4-hydroxybenzoate” is a compound that contains a chloromethyl group, which is a functional group with the chemical formula -CH2-Cl . This group is derived from the methyl group (-CH3) by replacing one hydrogen atom with a chlorine atom . Compounds with this group are a subclass of the organochlorines .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 3-(chloromethyl)-4-hydroxybenzoate” has been described in the literature. For example, a synthetic method for 3-chloromethyl benzoic acid involves a one-step reaction using benzoyl chloride and paraformaldehyde in a solvent, catalyzed by zinc chloride, ferric chloride, or other Lewis acids .Molecular Structure Analysis
The molecular structure of “Methyl 3-(chloromethyl)-4-hydroxybenzoate” can be inferred from its name and the structures of similar compounds. It likely contains a benzoate group (derived from benzoic acid), a chloromethyl group, and a methyl group. The “3-” and “4-” in the name suggest that these groups are attached to the third and fourth carbon atoms of the benzoate ring .Scientific Research Applications
Crystal Structure and Theoretical Analysis
Methyl 3-(chloromethyl)-4-hydroxybenzoate, commonly known as methyl paraben, is used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. A study detailed its crystal structure at 120 K, showing a 3D framework formed by three molecules of methyl paraben through extensive intermolecular hydrogen bonding. Hirshfeld surface analysis was used to understand the intermolecular interactions and crystal packing. Additionally, computational calculations were done using quantum mechanical methods, highlighting the molecule's pharmaceutical activity determinants (Sharfalddin et al., 2020).
Synthesis of Chlorinated Analogues for Antibiotic Biosynthesis
Methyl 3-(chloromethyl)-4-hydroxybenzoate is integral in synthesizing chlorinated analogues of 3-amino-5-hydroxybenzoic acid, crucial for studying the biosynthesis of several antibiotic classes. This synthesis approach involves selective monochlorination and perchlorination followed by hydrolysis and regiospecific protodechlorination (Becker, 1984).
Fluorescent Sensor for Al3+ Detection
A study synthesized a fluorogenic chemosensor using methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate. This sensor exhibited high selectivity and sensitivity towards Al3+ ions, even in the presence of other metal ions, with potential applications in bio-imaging and detecting Al3+ in human cervical HeLa cancer cell lines (Ye et al., 2014).
Environmental Microbiology
Desulfitobacterium chlororespirans Co23 uses 3-chloro-4-hydroxybenzoate as a terminal electron acceptor for growth. A study on this bacterium's membrane preparations demonstrated its capability to dechlorinate this compound, suggesting its potential in environmental microbiology and bioremediation processes (Loffler et al., 1996).
Synthesis of Vancomycin Derivatives
The compound plays a role in synthesizing vancomycin derivatives, specifically the methyl p-chloro-3-hydroxytyrosinates, from 3-chloro-4-hydroxybenzoic acid. These syntheses are pivotal in creating highly functionalized carbonyl derivatives using chiral ruthenium complexes, which are crucial in the pharmaceutical industry (Girard et al., 1996).
Safety And Hazards
properties
IUPAC Name |
methyl 3-(chloromethyl)-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYOURUSDXTOCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chloromethyl)-4-hydroxybenzoate | |
CAS RN |
38573-37-4 | |
| Record name | methyl 3-(chloromethyl)-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7-Oxa-4-azaspiro[2.5]octan-6-YL)methanol](/img/structure/B3391873.png)
![3-Boc-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3391876.png)

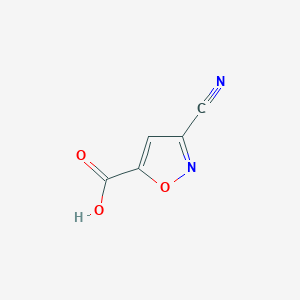
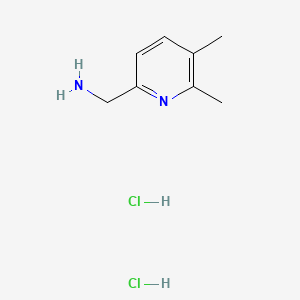


![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3391926.png)


